1H NMR and 13C NMR spectral data for 2-Ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride
1H NMR and 13C NMR spectral data for 2-Ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride
Abstract
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride (C₉H₁₂ClNO₅S₂). As a complex substituted aromatic compound, likely serving as a key intermediate in medicinal chemistry and drug development, its unambiguous structural elucidation is paramount. This document moves beyond a simple data sheet, offering a detailed interpretation of the anticipated spectra, grounded in fundamental principles of chemical shifts, spin-spin coupling, and substituent effects. We will dissect the molecule's structure to predict the chemical environment of each proton and carbon nucleus, explain the rationale behind experimental choices for data acquisition, and provide a self-validating protocol for researchers. This guide is intended for scientists and professionals in drug development who rely on NMR spectroscopy for rigorous molecular characterization.
Molecular Structure and Electronic Environment
The foundation of any NMR spectral interpretation lies in a thorough understanding of the molecule's structure and the interplay of electronic effects from its functional groups. The target molecule is a trisubstituted benzene ring with significant electronic diversity.
Structure:
-
Labeling Convention:
-
Aromatic Carbons: C1 through C6, starting from the carbon bearing the sulfonyl chloride.
-
Aromatic Protons: H3, H5, H6 on their respective carbons.
-
Substituent Groups: Ethanesulfonamido group at C2, Methoxy group at C4, and Sulfonyl chloride group at C1.
-
-
Key Substituent Effects:
-
Sulfonyl Chloride (-SO₂Cl): A powerful electron-withdrawing group (EWG) due to the high electronegativity of oxygen and chlorine. It strongly deshields the ortho (C2, C6) and para (C4) positions.[1]
-
Ethanesulfonamido (-NHSO₂Et): This group has a dual nature. The sulfonamide portion is an EWG, while the nitrogen's lone pair can participate in resonance, acting as an electron-donating group (EDG). The net effect is typically deactivating.
-
Methoxy (-OCH₃): A strong electron-donating group through resonance, it significantly shields the ortho (C3, C5) and para (C2) positions, increasing electron density and causing upfield shifts for the attached nuclei.[1][2]
-
The combination of these groups creates a highly differentiated electronic landscape across the aromatic ring, which is the key to resolving and assigning the NMR signals.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy group, the sulfonamide N-H, and the ethyl group. The analysis is based on a standard operating frequency (e.g., 400 or 500 MHz) using a common solvent like Chloroform-d (CDCl₃), with its residual peak referenced to 7.26 ppm.[3][4][5]
Table 1: Predicted ¹H NMR Assignments
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| NH | 5.0 - 7.0 | Broad Singlet | - | 1H | Chemical shift is variable, dependent on concentration and temperature; often exhibits broadening due to quadrupolar coupling and exchange. |
| H6 | 7.8 - 8.1 | Doublet | Jortho(H6-H5) = 8.0 - 9.0 | 1H | Strongly deshielded by the ortho -SO₂Cl group. Split only by H5. |
| H5 | 6.8 - 7.1 | Doublet of Doublets | Jortho(H5-H6) = 8.0 - 9.0; Jmeta(H5-H3) = 2.0 - 3.0 | 1H | Shielded by ortho -OCH₃ group, but deshielded by meta -SO₂Cl. Split by both H6 and H3. |
| H3 | 6.7 - 6.9 | Doublet | Jmeta(H3-H5) = 2.0 - 3.0 | 1H | Strongly shielded by the para -OCH₃ group. Split only by H5 through a weaker meta-coupling. |
| O-CH₃ | 3.8 - 4.0 | Singlet | - | 3H | Typical chemical shift for an aryl methoxy group. No adjacent protons to couple with. |
| SO₂-CH₂ | 3.1 - 3.4 | Quartet | J(CH₂-CH₃) = 7.0 - 8.0 | 2H | Deshielded by the adjacent sulfonyl group. Split into a quartet by the three methyl protons. |
| CH₂-CH₃ | 1.3 - 1.5 | Triplet | J(CH₃-CH₂) = 7.0 - 8.0 | 3H | Standard aliphatic methyl group, split into a triplet by the two methylene protons. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will display nine distinct signals corresponding to the nine unique carbon environments in the molecule. Chemical shifts are influenced by the same electronic effects described previously.[6]
Table 2: Predicted ¹³C NMR Assignments
| Carbon(s) | Predicted δ (ppm) | Rationale |
|---|---|---|
| C4 | 160 - 165 | Strongly shielded and shifted downfield due to direct attachment of the highly electronegative oxygen of the methoxy group. |
| C1 | 140 - 145 | Deshielded ipso-carbon attached to the -SO₂Cl group. |
| C2 | 135 - 140 | Deshielded ipso-carbon attached to the -NHSO₂Et group. |
| C6 | 130 - 135 | Deshielded by the ortho -SO₂Cl group. |
| C5 | 115 - 120 | Shielded by the ortho -OCH₃ group. |
| C3 | 100 - 105 | Strongly shielded by the ortho -NHSO₂Et and para -OCH₃ groups. Expected to be the most upfield aromatic carbon. |
| O-CH₃ | 55 - 60 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
| SO₂-CH₂ | 45 - 50 | Aliphatic carbon significantly deshielded by the attached sulfonyl group. |
| CH₂-CH₃ | 10 - 15 | Standard aliphatic methyl carbon, expected to be the most upfield signal in the spectrum. |
Experimental Protocol for Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. This system is self-validating by incorporating standardized procedures and referencing.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the purified solid compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice for its good solubilizing power for moderately polar organics and its single, well-defined residual solvent peak.[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Alternatively, reference the spectrum to the residual solvent peak (CDCl₃ at δ = 7.26 ppm for ¹H; 77.16 ppm for ¹³C).[3][5]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Configuration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex aromatic region.
-
Ensure the instrument is properly tuned and the magnetic field is shimmed on the sample to achieve optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K (25 °C).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 8-16 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024-4096 scans, as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.[7]
-
-
Data Processing:
-
Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C before Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the TMS or residual solvent signal.
-
Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
-
Visualization of Workflows and Structural Correlations
Diagrams are essential for visualizing complex relationships and workflows in scientific analysis.
Caption: Workflow for NMR spectral acquisition and analysis.
Caption: Key ¹H-¹H spin-spin coupling relationships.
Conclusion
The structural complexity of 2-Ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride gives rise to a well-resolved and highly informative NMR spectrum. The strong and opposing electronic effects of the sulfonyl chloride, methoxy, and ethanesulfonamido substituents create a predictable pattern of chemical shifts in both the ¹H and ¹³C domains. The aromatic region is expected to feature three distinct signals—a doublet, a doublet of doublets, and a narrow meta-coupled doublet—while the aliphatic and methoxy regions will show characteristic quartet, triplet, and singlet signals. By following the rigorous experimental protocol outlined herein, researchers can obtain high-fidelity spectra, enabling confident structural verification and purity assessment, which are critical steps in the drug development pipeline.
References
-
W. Zhang, J. Xie, B. Rao and M. Luo, J. Org. Chem., 2015, 80, 3504-3511. (Source: Rsc.org, Supporting Information). [Link]
-
Bruker, General NMR Information. (Source: Wiley-VCH 2007 - Supporting Information). [Link]
-
e-PG Pathshala, ¹H NMR Chemical Shifts for Common Functional Groups. (Source: epGP Pathshala). [Link]
-
PubChem, 2-ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride. (Source: PubChem). [Link]
-
PubChem, 4-Methoxybenzenesulfonyl chloride. (Source: PubChem). [Link]
-
Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. (Source: Modgraph). [Link]
-
Abraham, R. J., Reid, M., & Griffiths, L. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. (Source: RSC Publishing). [Link]
-
University of Regensburg, Chemical shifts. (Source: University of Regensburg). [Link]
-
Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (Source: MDPI). [Link]
-
University of Sheffield, NMR solvent reference shift. (Source: University of Sheffield). [Link]
-
Duddeck, H., Dietrich, W., & Tóth, G. (2005). Combination of ¹H and ¹³C NMR Spectroscopy. In Structure Elucidation by Modern NMR (pp. 195-230). Steinkopff. (Source: Springer). [Link]
-
PubChem, 4-ethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride. (Source: PubChem). [Link]
-
LibreTexts, Interpreting C-13 NMR Spectra. (Source: Chemistry LibreTexts). [Link]
-
Organic Chemistry Data, NMR Solvents. (Source: orgchemboulder.com). [Link]
-
Roth, C. NMR Chemical Shifts of Common Solvents as Trace Impurities. (Source: Carl ROTH). [Link]
Sources
- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. NMR solvent reference shift [chem.ch.huji.ac.il]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. carlroth.com [carlroth.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
